7-Amino Nimetazepam

Descripción general

Descripción

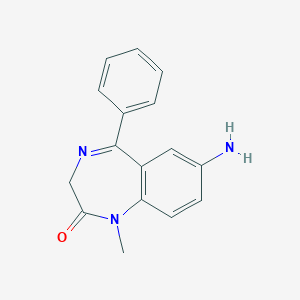

7-Amino Nimetazepam is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a molecular formula of C16H15N3O and a molecular weight of 265.316 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino Nimetazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-phenyl-1,3-dihydro-1-methyl-1,4-benzodiazepin-2-one with suitable reagents to introduce the amino group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .

Análisis De Reacciones Químicas

Types of Reactions

7-Amino Nimetazepam undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.31 g/mol

- CAS Number : 4959-16-4

- IUPAC Name : 7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one

7-Amino Nimetazepam is primarily recognized for its role as a psychoactive substance with sedative properties. Its detection in biological samples is crucial for understanding its effects and potential for abuse.

Toxicological Studies

This compound is frequently studied in toxicology due to its association with drug overdoses and abuse. It has been identified in various biological matrices, including urine and oral fluids, making it a significant focus in forensic toxicology.

- Detection Methods : Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed for the simultaneous identification of this compound alongside other benzodiazepines in urine samples. For instance, one study successfully identified 43 samples containing either nimetazepam or its metabolite using LC-MS/MS, demonstrating the method's effectiveness in detecting drugs of abuse .

Pharmacological Research

Research into the pharmacological effects of this compound focuses on its interaction with GABA receptors and its potential therapeutic applications. As a benzodiazepine derivative, it may exhibit similar anxiolytic and sedative effects.

- GABA Receptor Interaction : Benzodiazepines enhance GABAergic activity, which is critical for their sedative effects. Studies have shown that compounds like this compound can modulate GABA receptor activity, contributing to their pharmacological profile .

Clinical Toxicology

In clinical settings, understanding the metabolism and excretion patterns of this compound aids in diagnosing and managing benzodiazepine-related toxicity.

- Case Studies : Reports indicate that patients presenting with symptoms of sedation or respiratory depression often have detectable levels of this compound in their urine. For example, a study involving opioid maintenance patients found that metabolites were more frequently detected than parent drugs in oral fluids .

Case Study: Toxicity Management

A review highlighted multiple cases where patients exhibited severe sedation after ingesting substances believed to contain nimetazepam or its metabolites. The identification of this compound was crucial for tailoring appropriate treatment strategies .

Clinical Implications

The presence of this compound in biological samples can inform clinicians about potential benzodiazepine abuse or overdose scenarios, allowing for timely interventions.

Mecanismo De Acción

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include GABA-A receptors, which play a crucial role in the compound’s pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Nitrazepam: Known for its hypnotic effects.

Clonazepam: Used primarily as an anticonvulsant.

Uniqueness

7-Amino Nimetazepam is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its amino group at the 7-position and methyl group at the 1-position differentiate it from other compounds in the same class .

Actividad Biológica

7-Amino Nimetazepam is a significant metabolite of Nimetazepam, a benzodiazepine derivative known for its hypnotic, anxiolytic, sedative, and muscle relaxant properties. This compound is primarily studied for its biological activity, particularly in the context of pharmacokinetics and forensic toxicology. Understanding its biological activity helps elucidate its role in both therapeutic and forensic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 268.33 g/mol |

| IUPAC Name | 7-amino-5-phenyl-1H-1,4-benzodiazepin-2-one |

| InChI | InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |

| SMILES | C1=CC=CC=C1C(=O)N=C(N)C2=C1C=CC(=C2)N |

This compound functions similarly to other benzodiazepines by acting on the central benzodiazepine receptors associated with gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA's inhibitory effects in the central nervous system, leading to:

- Somnolence : Induction of sleep or drowsiness.

- Muscle Relaxation : Reduction in muscle tone and tension.

- Decreased Anxiety : Alleviation of anxiety symptoms.

The pharmacological profile suggests that it may be effective in treating anxiety and sleep disorders, although its use is often limited by potential side effects and dependency issues associated with benzodiazepines.

Pharmacokinetics

Research indicates that this compound is primarily detected in urine as a metabolite of Nimetazepam. Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have shown that it can be identified at concentrations as low as 0.1 ng/mL in urine samples, making it a reliable biomarker for assessing Nimetazepam use .

Case Studies and Research Findings

- Forensic Toxicology Applications :

- Metabolism Studies :

- Analytical Techniques :

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Nimetazepam | Anxiolytic/Sedative | Directly binds to GABA receptors |

| Nitrazepam | Hypnotic | Similar GABAergic activity |

| Flunitrazepam | Potent Sedative | Stronger sedative effects than 7-Amino |

This compound's unique position as a stable metabolite allows it to serve as an important reference point for studies involving other benzodiazepines.

Propiedades

IUPAC Name |

7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPQSAJOMDTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632349 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-16-4 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Aminonimetazepam formed in the body?

A1: 7-Aminonimetazepam is a major metabolite of nimetazepam in rats. Research shows that nimetazepam is metabolized via two main pathways. One pathway leads to the formation of 7-aminonimetazepam, which can be further acetylated to 7-acetylaminonimetazepam. [] [] This suggests that 7-aminonimetazepam likely forms through a similar metabolic route in humans.

Q2: What analytical methods are used to detect and quantify 7-Aminonimetazepam in biological samples?

A2: Several analytical techniques have been employed. Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify and quantify 7-aminonimetazepam in rat urine after extraction with solid-phase extraction. [] [] Additionally, a highly sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for simultaneous analysis of various phenethylamine-type drugs, including 7-aminonimetazepam, in postmortem blood and urine samples. []

Q3: Has 7-Aminonimetazepam been detected in cases of drug intoxication?

A3: Yes, 7-aminonimetazepam has been identified in postmortem blood samples alongside other substances. For example, in one autopsy case, 7-aminonimetazepam was found in combination with 7-aminoflunitrazepam (a metabolite of flunitrazepam), chlorpheniramine, and diphenidine. [] While the study attributed death to the combined toxicity of the drugs, it highlights the presence of 7-aminonimetazepam in forensic contexts.

Q4: Is there evidence of 7-Aminonimetazepam presence in wastewater?

A4: Research focusing on emerging psychoactive substances in wastewater detected several benzodiazepines, including 7-aminonimetazepam, in influent wastewater from South Australia. [] This finding indicates the use of nimetazepam and its subsequent metabolism to 7-aminonimetazepam within the studied population.

Q5: Are there any known safety concerns regarding 7-Aminonimetazepam?

A5: While 7-aminonimetazepam itself hasn't been extensively studied for toxicity, its parent drug, nimetazepam, is a potent benzodiazepine with a significant risk of dependence and overdose. [] Given its structural similarity to nimetazepam, it is plausible that 7-aminonimetazepam might possess similar pharmacological properties and safety concerns. Further research is necessary to determine its specific toxicological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.